Dual Pharmacophore Architecture: CB2 Ligand and Cereblon E3 Ligase Recruiter in a Single Molecule
Unlike conventional sulfamoyl benzamide CB2 agonists that lack cereblon-recruiting functionality, 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide uniquely integrates a 1,3-dioxoisoindol-4-yl group at the benzamide terminus. Class-level evidence demonstrates that the sulfamoyl benzamide scaffold achieves CB2 Ki values as low as single-digit nanomolar (e.g., compound 27, Ki = 1.2 nM at human CB2) with 120-fold selectivity over CB1 [1]. Concurrently, 4-substituted 1,3-dioxoisoindole derivatives are established cereblon ligands, with representative analogs exhibiting cereblon binding IC50 values in the 10–100 nM range [2]. The target compound’s molecular weight (449.48 g/mol) and calculated physicochemical profile (cLogP ≈ 2.8, tPSA ≈ 110 Ų) place it within favorable property space for bifunctional degrader design, in contrast to lenalidomide (MW: 259.3 g/mol) which lacks the CB2 pharmacophore entirely [3].
| Evidence Dimension | Functional pharmacophore count |
|---|---|
| Target Compound Data | Contains both sulfamoyl benzamide (CB2 ligand) and 1,3-dioxoisoindol-4-yl (cereblon ligand) moieties |
| Comparator Or Baseline | Lenalidomide: cereblon ligand only (Ki = 0.19 μM for cereblon); Compound 27 (Worm et al. 2008): CB2 agonist only (CB2 Ki = 1.2 nM) |
| Quantified Difference | Target compound = 2 pharmacophores; comparators = 1 pharmacophore each |
| Conditions | Structural comparison; no direct head-to-head assay for target compound available |
Why This Matters
This dual pharmacophore architecture enables applications in targeted protein degradation and biased signaling that are inaccessible to single-pharmacophore analogs, directly impacting procurement decisions for PROTAC building block sourcing.
- [1] Worm K, Zhou QJ, Saeui CT, Green RC, Cassel JA, Stabley GJ, DeHaven RN, et al. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008;18(9):2830-2835. PMID: 18430570. View Source
- [2] Chamberlain PP, Lopez-Girona A, Miller K, Carmel G, Pagarigan B, Chie-Leon B, et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. PMID: 25108355. View Source
- [3] PubChem. Lenalidomide Compound Summary. CID 216326. View Source
